N-Desmetil vandetanib

Descripción general

Descripción

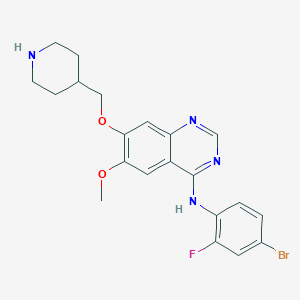

N-Desmethyl vandetanib belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. N-Desmethyl vandetanib is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethyl vandetanib has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desmethyl vandetanib is primarily located in the cytoplasm and membrane (predicted from logP).

Aplicaciones Científicas De Investigación

Tratamiento del cáncer de tiroides medular

N-Desmetil vandetanib es un metabolito de vandetanib, un fármaco aprobado para el tratamiento del cáncer de tiroides medular sintomático o progresivo en pacientes con enfermedad metastásica o localmente avanzada irresecable . La eficacia de vandetanib en la mejora de la supervivencia libre de progresión en estos pacientes ha sido bien documentada, y por extensión, sus metabolitos como this compound también pueden desempeñar un papel en el proceso terapéutico.

Estudios farmacocinéticos

La formación de this compound está mediada por los citocromos P450, particularmente CYP3A4 . Comprender la farmacocinética de este metabolito es crucial para optimizar los regímenes de dosificación y minimizar los efectos secundarios, especialmente teniendo en cuenta la cardiotoxicidad asociada con vandetanib.

Investigación sobre el metabolismo de los fármacos

This compound es uno de los principales productos de oxidación de vandetanib en sistemas microsomales hepáticos . El estudio de este metabolito puede proporcionar información sobre el metabolismo del fármaco y las posibles interacciones con otros medicamentos.

Desarrollo de sistemas de administración de fármacos dirigidos

Se han realizado investigaciones sobre la asociación de vandetanib con apoferritina para crear un nanoportador para la administración dirigida de fármacos . Aunque el estudio se centró en vandetanib, se podrían explorar estrategias similares para sus metabolitos como this compound para mejorar las propiedades farmacológicas y reducir los efectos secundarios.

Optimización del tratamiento del cáncer

Las investigaciones sobre la encapsulación o unión de vandetanib en portadores adecuados para minimizar los efectos secundarios también se pueden aplicar a this compound . Esto podría conducir a tratamientos contra el cáncer más efectivos con menos reacciones adversas.

Estudios toxicológicos

Tanto vandetanib como su metabolito this compound han sido encontrados tóxicos en líneas celulares de neuroblastoma y carcinoma de tiroides medular . Estudios toxicológicos adicionales de this compound pueden ayudar a comprender su perfil de seguridad y ventana terapéutica.

Mecanismo De Acción

Target of Action

N-Desmethyl Vandetanib, a metabolite of Vandetanib, primarily targets the tyrosine kinases of the VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor), and RET (REarranged during Transfection) families . These receptors play crucial roles in tumor angiogenesis and cell proliferation .

Mode of Action

N-Desmethyl Vandetanib acts as a potent and selective inhibitor of its target tyrosine kinases . By inhibiting these kinases, it blocks intracellular signaling, angiogenesis, and cellular proliferation .

Biochemical Pathways

The inhibition of VEGFR, EGFR, and RET tyrosine kinases disrupts the VEGFR- and EGFR-dependent signaling pathways, which are clinically validated pathways in cancer, including non-small-cell lung cancer . RET activity is particularly important in some types of thyroid cancer .

Pharmacokinetics

N-Desmethyl Vandetanib is primarily produced by the CYP3A4 enzyme and is detected in plasma, urine, and feces . It has a slow absorption rate with a time to peak of 6 hours . The elimination half-life is approximately 19 days , indicating a slow elimination process.

Result of Action

The inhibition of the targeted tyrosine kinases by N-Desmethyl Vandetanib leads to a disruption in tumor angiogenesis and cell proliferation . This results in a significant clinical benefit, including an improvement in progression-free survival .

Action Environment

The action of N-Desmethyl Vandetanib can be influenced by various environmental factors. For instance, the presence of other drugs known to prolong the QT interval can increase the risk of QT prolongation, a known adverse event associated with Vandetanib . Additionally, Vandetanib’s bioavailability can be affected by the patient’s renal function, with increased exposure observed in subjects with moderate and severe renal impairment .

Análisis Bioquímico

Biochemical Properties

N-Desmethyl Vandetanib interacts with various enzymes and proteins. It is primarily produced by the enzyme CYP3A4 . It also interacts with VEGFRs (KDR and Flt-1), EGFR, and basic fibroblast growth factor receptor, inhibiting their activity .

Cellular Effects

N-Desmethyl Vandetanib has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of VEGFRs, EGFR, and basic fibroblast growth factor receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of N-Desmethyl Vandetanib involves binding interactions with biomolecules and changes in gene expression. It binds to and inhibits the activity of VEGFRs, EGFR, and basic fibroblast growth factor receptor . This can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desmethyl Vandetanib can change over time. It has been detected in plasma, urine, and feces, indicating its stability and degradation over time

Metabolic Pathways

N-Desmethyl Vandetanib is involved in metabolic pathways mediated by the enzyme CYP3A4 . It may also interact with other enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its detection in plasma, urine, and feces, it is likely that it is transported and distributed within the body .

Propiedades

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCPERSEGREUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416177 | |

| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338992-12-4 | |

| Record name | N-Desmethyl vandetanib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338992124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL VANDETANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I43R5TNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

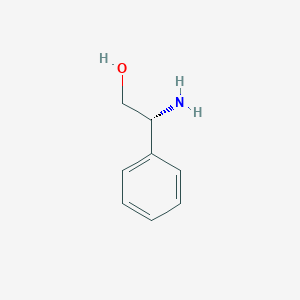

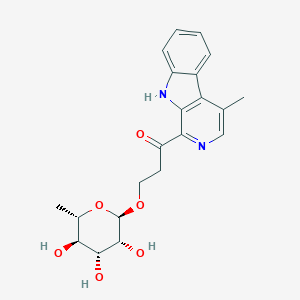

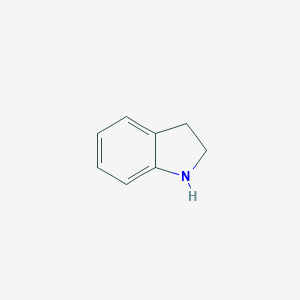

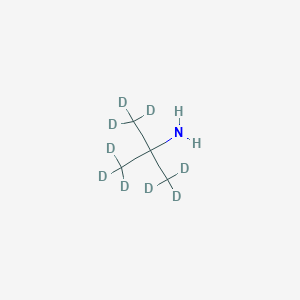

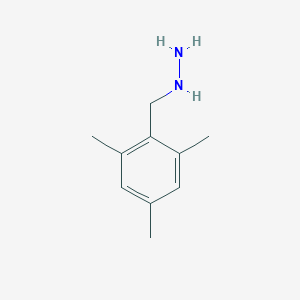

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions N-Desmethyl Vandetanib as a major metabolite of Vandetanib. How does the presence of this metabolite in liver tissue compare to Vandetanib itself after Vandetanib-eluting Radiopaque Beads (VERB) administration?

A1: The study found that both Vandetanib and its metabolite, N-Desmethyl Vandetanib, were present in the treated liver sections of swine 30 days after VERB administration. The levels of both compounds were above the in vitro IC50 for biological effectiveness []. This suggests that N-Desmethyl Vandetanib may also contribute to the therapeutic effect of VERB, although further research is needed to confirm its specific activity. At 90 days post-administration, both Vandetanib and N-Desmethyl Vandetanib were still detectable in the treated liver tissue, but near or below the limit of quantification in untreated sections []. This finding highlights the sustained release capability of VERB and the persistence of both Vandetanib and its metabolite in the targeted tissue.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)